molecular formula C10H5ClN2O B11716395 4-Chloro-[1]benzofuro[2,3-d]pyridazine

4-Chloro-[1]benzofuro[2,3-d]pyridazine

Cat. No.: B11716395
M. Wt: 204.61 g/mol
InChI Key: IINBKGDLGJNENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1benzofuro[2,3-d]pyridazine is a heterocyclic compound that contains a fused benzofuran and pyridazine ring system with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1benzofuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzofuran derivatives with hydrazine derivatives under specific conditions. For example, benzofuro[2,3-d]pyridazin-4(3H)-one can be converted into 4-chloro- and 4-ethoxy-benzofuro[2,3-d]pyridazine using phosphorus pentasulfide and subsequent S-methylation .

Industrial Production Methods

Industrial production methods for 4-Chloro-1benzofuro[2,3-d]pyridazine are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1benzofuro[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-1benzofuro[2,3-d]pyridazine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1benzofuro[2,3-d]pyridazine is unique due to the presence of a chlorine atom at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzofuro[2,3-d]pyridazine derivatives and can be exploited in various applications .

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

4-chloro-[1]benzofuro[2,3-d]pyridazine

InChI

InChI=1S/C10H5ClN2O/c11-10-9-7(5-12-13-10)6-3-1-2-4-8(6)14-9/h1-5H

InChI Key

IINBKGDLGJNENQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=NC(=C3O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.